REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([C:10]1[C:11]([Cl:17])=[N:12][C:13]([Cl:16])=[CH:14][CH:15]=1)[OH:9]>C1(C)C=CC=CC=1.[O-2].[O-2].[Mn+4]>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:10]1[C:11]([Cl:17])=[N:12][C:13]([Cl:16])=[CH:14][CH:15]=1)=[O:9] |f:2.3.4|
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C(O)C=1C(=NC(=CC1)Cl)Cl
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
87 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was refluxed for 2.5 hours
|
Duration
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2.5 h
|
Type
|
FILTRATION
|
Details
|
was then hot filtered through Celite
|
Type
|
WASH
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Details
|
The Celite plug was washed with 80 mL of hot EtOAc (in several portions)
|
Type
|
CUSTOM
|
Details
|
Removal of solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(=O)C=1C(=NC(=CC1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 115.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |